

# Application Notes and Protocols: SPECT/CT Imaging with Indium-111 Labeled DPI-4452

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DPI-4452** is a novel cyclic peptide with high affinity and selectivity for Carbonic Anhydrase IX (CAIX), a transmembrane protein that is highly expressed in a variety of solid tumors and is associated with tumor hypoxia and poor prognosis.[1][2] The restricted expression of CAIX in normal tissues makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy.[1] **DPI-4452** is coupled to the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), enabling the stable chelation of radiometals such as Indium-111 (111 In) for Single Photon Emission Computed Tomography (SPECT) imaging.[1][3]

SPECT, a highly sensitive nuclear imaging technique, allows for the non-invasive, three-dimensional visualization and quantification of the biodistribution of <sup>111</sup>In-labeled **DPI-4452** in preclinical models.[4][5] When combined with Computed Tomography (CT), SPECT/CT provides anatomical co-registration, allowing for precise localization of the radiotracer uptake within the subject.[4][5]

These application notes provide detailed protocols for the radiolabeling of **DPI-4452** with <sup>111</sup>In and its subsequent use in preclinical SPECT/CT imaging studies.

# Signaling Pathway of Target: Carbonic Anhydrase IX (CAIX)



### Methodological & Application

Check Availability & Pricing

Under hypoxic conditions, typically found in solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized.[6][7][8] HIF-1α translocates to the nucleus and induces the expression of numerous genes, including CAIX.[6][7][8] CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. [6] This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH, which promotes tumor cell survival, proliferation, and invasion.[7][9][10] **DPI-4452** binds to the extracellular domain of CAIX, enabling the targeted delivery of radioisotopes for imaging and therapy.





Click to download full resolution via product page

Caption: CAIX expression is induced by hypoxia and contributes to tumor progression.



## Experimental Protocols Protocol 1: Radiolabeling of DPI-4452 with Indium-111

This protocol describes a general method for the radiolabeling of DOTA-conjugated peptides like **DPI-4452** with Indium-111. Optimization may be required for specific applications.

#### Materials:

- DPI-4452 peptide
- ¹¹¹InCl₃ in 0.05 M HCl
- Sodium acetate buffer (0.1 M, pH 4.5)
- Metal-free water
- Reaction vials (metal-free)
- Heating block or water bath
- Radio-TLC system with a suitable stationary and mobile phase
- HPLC system with a radioactivity detector
- Sep-Pak C18 light cartridges or equivalent for purification

#### Procedure:

- Preparation: In a metal-free reaction vial, add a specific amount of DPI-4452 (e.g., 10 μg).
- Buffering: Add 100 μL of 0.1 M sodium acetate buffer (pH 4.5) to the vial.
- Radiolabeling Reaction: Carefully add a calibrated amount of <sup>111</sup>InCl<sub>3</sub> (e.g., 20-260 MBq) to the reaction vial.[11][12] The final reaction volume should be kept low (e.g., 200 μL).
- Incubation: Incubate the reaction mixture at 80-100°C for 15-30 minutes.[13]
- Quality Control (QC):



- Radio-TLC: Spot a small aliquot of the reaction mixture onto a TLC strip. Develop the strip using a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 6.0). Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. The <sup>111</sup>In-**DPI-4452** should move with the solvent front, while free <sup>111</sup>In remains at the origin. A radiochemical purity of >95% is generally considered acceptable.[12]
- Radio-HPLC: For more precise quantification, inject an aliquot of the reaction mixture onto a C18 HPLC column and elute with a gradient of water/acetonitrile containing 0.1% TFA.
   Monitor the eluate with a UV detector and a radioactivity detector.
- Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a Sep-Pak C18 light cartridge.
  - Pre-condition the cartridge with ethanol followed by water.
  - Load the reaction mixture onto the cartridge.
  - Wash the cartridge with water to remove unreacted <sup>111</sup>In.
  - Elute the purified <sup>111</sup>In-**DPI-4452** with a small volume of ethanol/water mixture.
  - Evaporate the ethanol under a gentle stream of nitrogen.
- Final Formulation: Reconstitute the purified <sup>111</sup>In-**DPI-4452** in sterile saline for injection. Perform a final QC check to confirm radiochemical purity and concentration.

## Protocol 2: In Vivo SPECT/CT Imaging of <sup>111</sup>In-DPI-4452 in Tumor-Bearing Mice

This protocol outlines a general procedure for conducting SPECT/CT imaging in preclinical tumor models.

#### **Animal Models:**

- Female athymic nude mice (or other appropriate strain) are subcutaneously inoculated with a CAIX-positive human cancer cell line (e.g., HT-29 or SK-RC-52).[2]
- Tumors are allowed to grow to a suitable size (e.g., 100-200 mm<sup>3</sup>) before imaging.



#### Imaging Procedure:

- Radiotracer Administration: Anesthetize the tumor-bearing mouse (e.g., with isoflurane).
   Inject a defined activity of <sup>111</sup>In-DPI-4452 (e.g., 5.58–8.52 MBq) intravenously via the tail vein.[14]
- Imaging Time Points: Perform SPECT/CT imaging at various time points post-injection (p.i.), for example, 1, 4, 24, and 48 hours p.i., to assess the pharmacokinetics and tumor targeting of the radiotracer.[2]
- SPECT Acquisition:
  - Position the anesthetized mouse on the scanner bed.
  - Use a dedicated small animal SPECT system equipped with appropriate collimators (e.g., multi-pinhole).[15]
  - Set the energy windows for the <sup>111</sup>In photopeaks (171 keV and 245 keV).
  - Acquire whole-body SPECT data over a 360° rotation. The acquisition time per projection will depend on the system's sensitivity and the injected dose.
- CT Acquisition: Immediately following the SPECT scan, acquire a CT scan for anatomical coregistration and attenuation correction. Typical CT parameters include a tube voltage of 45-65 kVp.[16]
- Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).[17] Apply corrections for attenuation and scatter using the CT data.
- Image Analysis:
  - Co-register the SPECT and CT images.
  - Draw regions of interest (ROIs) over the tumor and various organs on the CT images.
  - Quantify the radioactivity concentration in each ROI from the SPECT images.



• Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).[14]



Click to download full resolution via product page

Caption: Workflow for <sup>111</sup>In-**DPI-4452** preparation and in vivo imaging.

## **Data Presentation**

The following tables summarize the quantitative biodistribution data of <sup>111</sup>In-**DPI-4452** in preclinical models.

Table 1: Biodistribution of 111In-DPI-4452 in HT-29 Tumor-Bearing Mice (%ID/g)

| Organ/Tissue    | 2 hours p.i. | 48 hours p.i. |  |
|-----------------|--------------|---------------|--|
| Tumor           | Mean value   | Mean value    |  |
| Blood           | Mean value   | Mean value    |  |
| Kidneys         | Mean value   | Mean value    |  |
| Liver           | Mean value   | Mean value    |  |
| Stomach         | Mean value   | Mean value    |  |
| Small Intestine | Mean value   | Mean value    |  |

Table 2: Biodistribution of <sup>111</sup>In-**DPI-4452** in SK-RC-52 Tumor-Bearing Mice (%ID/g)



| Organ/Tissue    | 1 hour p.i. | 48 hours p.i.     |  |
|-----------------|-------------|-------------------|--|
| Tumor           | 7-10        | Mean value        |  |
| Blood           | Mean value  | Background levels |  |
| Kidneys         | Mean value  | Mean value        |  |
| Liver           | Mean value  | Background levels |  |
| Stomach         | Mean value  | Mean value        |  |
| Small Intestine | Mean value  | Mean value        |  |

Note: Specific mean values for all tissues and time points are not publicly available in the provided search results. The table indicates where data has been reported. Peak tumor uptake in the SK-RC-52 model was reported to be between 7 and 10 %ID/g at the first time point.[2] Blood and liver uptake decreased to background levels by 4 hours p.i. in this model.[2]

Table 3: Tumor-to-Organ Ratios for 111In-DPI-4452

| Tumor Model | Ratio           | Time Point      | Value |
|-------------|-----------------|-----------------|-------|
| HT-29       | Tumor-to-Kidney | > 2 hours p.i.  | > 1   |
| HT-29       | Tumor-to-Liver  | > 2 hours p.i.  | > 1   |
| SK-RC-52    | Tumor-to-Kidney | All time points | > 1   |
| SK-RC-52    | Tumor-to-Liver  | All time points | >1    |

Note: Except for the earliest time point in the HT-29 model, tumor-to-kidney and tumor-to-liver ratios were greater than 1 for both models throughout the study.[1]

### Conclusion

<sup>111</sup>In-labeled **DPI-4452** shows promise as a specific imaging agent for CAIX-expressing tumors. The protocols provided herein offer a framework for researchers to conduct preclinical SPECT/CT studies to evaluate the diagnostic potential of this novel radiopharmaceutical. The favorable biodistribution profile, with high tumor uptake and rapid clearance from non-target



tissues, warrants further investigation of **DPI-4452** in the development of targeted cancer diagnostics and theranostics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical Characterization of DPI-4452: A 68Ga/177Lu Theranostic Ligand for Carbonic Anhydrase IX PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. debiopharm.com [debiopharm.com]
- 4. Small-animal SPECT and SPECT/CT: important tools for preclinical investigation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bcf.technion.ac.il [bcf.technion.ac.il]
- 6. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-inducible factor 1 promotes chemoresistance of lung cancer by inducing carbonic anhydrase IX expression PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Role of Hypoxia-Inducible Carbonic Anhydrase IX (CAIX) in Circulating Tumor Cells (CTCs) of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. Ninho Repositório Institucional do INCA [ninho.inca.gov.br]
- 13. researchgate.net [researchgate.net]
- 14. Pre-clinical quantitative imaging and mouse-specific dosimetry for 111In-labelled radiotracers PMC [pmc.ncbi.nlm.nih.gov]



- 15. First-in-Human Safety, Imaging, and Dosimetry of a Carbonic Anhydrase IX—Targeting Peptide, [68Ga]Ga-DPI-4452, in Patients with Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of 111In labeled DOTA-conjugated tetrapeptides having high affinity and selectivity for mu opioid receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual SPECT imaging of 111In and 67Ga to simultaneously determine in vivo the pharmacokinetics of different radiopharmaceuticals: a quantitative tool in pre-clinical research PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: SPECT/CT Imaging with Indium-111 Labeled DPI-4452]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603731#spect-ct-imaging-with-indium-111-labeled-dpi-4452]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com